Amocarzine
Overview
Description
Preparation Methods
The synthesis of Amocarzine involves the formal condensation of the secondary amino group of 1-methylpiperazine and the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine with carbonothioic O,O-acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the thiourea linkage . Industrial production methods are not extensively documented, but the synthesis likely follows similar routes with optimization for large-scale production.
Chemical Reactions Analysis
Amocarzine undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Condensation: The formation of this compound itself is a condensation reaction involving the formation of a thiourea linkage.
Common reagents used in these reactions include reducing agents for the nitro group and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Amocarzine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving thiourea derivatives.
Biology: This compound is studied for its antifilarial activity and its effects on parasitic worms.
Medicine: It is used in the treatment of onchocerciasis and has shown potential in modulating immune responses.
Mechanism of Action
Amocarzine functions by inhibiting specific cytokines and chemokines, which are proteins responsible for signaling in the immune response . It selectively inhibits the JAK-STAT signaling pathway, reducing inflammation and moderating overactive immune responses. Additionally, this compound increases the production of regulatory T-cells, contributing to immune homeostasis .
Comparison with Similar Compounds
Amocarzine is compared with other nematicidal compounds such as:
These compounds share similar antifilarial properties but differ in their chemical structures and specific mechanisms of action . This compound’s unique thiourea linkage and selective inhibition of the JAK-STAT pathway distinguish it from these compounds .
Properties
CAS No. |
36590-19-9 |
---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |
InChI Key |
UFLRJROFPAGRPN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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